molecular formula C16H22O4Si2 B14280427 Trimethyl methyl(diphenyl)silyl orthosilicate CAS No. 137530-35-9

Trimethyl methyl(diphenyl)silyl orthosilicate

Cat. No.: B14280427
CAS No.: 137530-35-9
M. Wt: 334.51 g/mol
InChI Key: PVHRKVVPZJIASK-UHFFFAOYSA-N
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Description

Trimethyl methyl(diphenyl)silyl orthosilicate is a unique organosilicon compound characterized by the presence of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl methyl(diphenyl)silyl orthosilicate typically involves the reaction of trimethylsilyl chloride, methylchlorosilane, and diphenylsilyl chloride with orthosilicic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like toluene or dichloromethane and are conducted under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trimethyl methyl(diphenyl)silyl orthosilicate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trimethyl methyl(diphenyl)silyl orthosilicate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of trimethyl methyl(diphenyl)silyl orthosilicate involves the interaction of its silyl groups with various molecular targets. The compound can form stable covalent bonds with hydroxyl and amino groups, leading to the formation of silyl ethers and amines. This interaction is facilitated by the nucleophilic attack on the silicon atom, followed by the elimination of a leaving group such as chloride or alkoxide .

Comparison with Similar Compounds

Uniqueness: Trimethyl methyl(diphenyl)silyl orthosilicate is unique due to the combination of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This unique structure imparts enhanced stability and reactivity, making it a versatile reagent in various chemical transformations and industrial applications .

Properties

CAS No.

137530-35-9

Molecular Formula

C16H22O4Si2

Molecular Weight

334.51 g/mol

IUPAC Name

trimethyl [methyl(diphenyl)silyl] silicate

InChI

InChI=1S/C16H22O4Si2/c1-17-22(18-2,19-3)20-21(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

PVHRKVVPZJIASK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)(OC)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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